(2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate

Chiral Intermediate Quality Enantiomeric Purity HIV Protease Inhibitor Synthesis

Sourcing a chiral carbonate reagent with verified enantiomeric purity is essential for synthesizing HIV protease inhibitors like fosamprenavir calcium. Low-purity material introduces unacceptable (R)-isomer, compromising API safety and regulatory compliance. - Enantiomeric purity: R-isomer <0.2% by HPLC, ensuring final drug substance meets ICH guidelines. - One-step installation of the (S)-tetrahydrofuranyl carbamate moiety onto amine building blocks. - Validated in the medicinal chemistry synthesis of a clinically approved HIV protease inhibitor.

Molecular Formula C9H11NO6
Molecular Weight 229.19 g/mol
CAS No. 138499-08-8
Cat. No. B017400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate
CAS138499-08-8
Synonyms3(S)-Hydroxy Tetrahydrofuran, N-Hydroxysuccinamidylcarbonate;  1-[[[[(3S)-Tetrahydro-3-furanyl]oxy]carbonyl]oxy]-2,5-pyrrolidinedione; 
Molecular FormulaC9H11NO6
Molecular Weight229.19 g/mol
Structural Identifiers
SMILESC1COCC1OC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C9H11NO6/c11-7-1-2-8(12)10(7)16-9(13)15-6-3-4-14-5-6/h6H,1-5H2/t6-/m0/s1
InChIKeySAWUNSFFYCOVPE-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why This Chiral Carbonate Is a Critical Intermediate


(2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate, also known as (S)-tetrahydrofuranyl-succinimidyl carbonate, is a chiral, mixed activated carbonate reagent . It combines an N-hydroxysuccinimide (NHS) leaving group with a (3S)-tetrahydrofuran alcohol, making it a highly effective and selective reagent for introducing the chiral (S)-tetrahydrofuranyloxycarbonyl group into amines [1]. Its primary documented application is in the synthesis of high-purity HIV protease inhibitors, where its enantiomeric purity is directly linked to the quality and safety of the final Active Pharmaceutical Ingredient (API) [2].

No Racemic Substitute for This Carbonate


Simple, achiral carbonate reagents like N,N'-disuccinimidyl carbonate (DSC) are incapable of introducing the critical chiral (S)-tetrahydrofuranyl group needed for stereospecific drug-target interactions [1]. Furthermore, even nominally the same (S)-compound can contain significant levels of the detrimental (R)-enantiomer impurity [2]. Using a lower-purity source directly translates to a final drug substance with unacceptable levels of the undesired (R)-isomer, which can have different and potentially adverse biological effects, making high-purity procurement a non-negotiable regulatory and safety requirement [2]. The following quantitative evidence shows that the compound's value lies not just in its chemical structure, but in its verified, high enantiomeric purity.

Evidence: Chiral Carbonate vs Alternatives


Enantiomeric Purity Specification Defines API Quality

The key differentiator for this compound is a rigorously specified enantiomeric purity of the (S)-isomer relative to the undesired (R)-isomer, a critical quality attribute for pharmaceutical synthesis. A patent for preparing high-purity fosamprenavir calcium states that to produce the final API substantially free of the (R)-isomer impurity, the intermediate (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (the target compound) must contain less than 0.2% area percentage by HPLC of the (R)-isomer impurity [1]. In contrast, using (S)-3-tetrahydrofuranol containing up to 5% of the (R)-isomer results in the target compound containing up to 2.5% area percentage of the (R)-isomer impurity by HPLC [1]. This impure compound, in turn, leads to the final drug substance containing up to 2.0% area percentage of the undesired (R)-isomer, which is an unacceptable quality for commercialization [1].

Chiral Intermediate Quality Enantiomeric Purity HIV Protease Inhibitor Synthesis

Validated Performance in HIV Protease Inhibitor Research

The compound's utility in pharmaceutical research is validated by its use in the synthesis of clinically relevant molecules. It is a direct precursor in the synthesis of fosamprenavir calcium, a marketed HIV aspartyl protease inhibitor [1]. The pivotal role of this specific chiral carbonate in constructing the final drug substance's pharmacophore was established in key medicinal chemistry literature, such as the work by Whiting et al. in the Journal of Medicinal Chemistry . While a direct yield comparison against other chiral carbonates is not provided, the selection of this specific reagent in the documented synthetic route for a commercial drug provides strong, application-based evidence of its performance advantage over alternatives for this critical transformation.

HIV Protease Inhibitors Medicinal Chemistry Fosamprenavir

Synthesis and Enantiomeric Control via DSC Route

The synthesis of the target compound, achieved by reacting (S)-3-hydroxytetrahydrofuran with N,N'-disuccinimidyl carbonate (DSC), provides a direct level of control over the chiral center's integrity that is not possible with alternative methods like the direct alcohol-chloroformate route [1]. The DSC method, described by Ghosh et al., is a mild and efficient route to mixed active carbonates [1]. Critically, a patent discloses that simply recrystallizing the crude product from ethyl acetate/hexane, as described in the prior art (WO 94/18192), still left an unacceptable 0.37% of the R-isomer impurity [2]. This quantitative benchmark demonstrates that not all synthesis and purification routes for this same molecule are equal, and the final purity specification is a direct consequence of a carefully controlled process.

Reagent Synthesis Chiral Carbonate Formation Purity Control

Functional Advantage Over Achiral Carbonates

The target compound offers a functional advantage over the widely used, achiral N,N'-disuccinimidyl carbonate (DSC) by enabling the direct, one-step introduction of a chiral (S)-tetrahydrofuranyl carbamate protecting group onto amines [1]. While DSC is an effective reagent for alkoxycarbonylation, it produces symmetrical carbonates or simple alkyl carbamates [1]. The target compound, however, reacts with amines in the presence of triethylamine to yield the specific (S)-tetrahydrofuranyl carbamate in high yield [2]. For example, in model reactions described by Ghosh et al., the reaction of a mixed succinimide carbonate with an amine gave an 86% isolated yield of the protected carbamate [1]. This demonstrates the class-level advantage of pre-formed, chiral mixed carbonates for streamlined synthesis of complex, enantiomerically pure drug intermediates compared to a stepwise approach using DSC.

Carbamate Synthesis Chiral Derivatization Reagent Specificity

High-Value Applications of This Carbonate


High-Purity Chiral API Synthesis

This compound is the reagent of choice for installing the (S)-tetrahydrofuranyl carbamate moiety in late-stage or intermediate-stage API synthesis, particularly when the final drug substance must be substantially free of the (R)-diastereomer to meet stringent regulatory guidelines. Its use is mandated when the target is a high-purity enantiomeric drug like fosamprenavir calcium, where the intermediate (S)-carbonate must have an HPLC purity of <0.2% of the (R)-isomer to prevent the final API from having an unacceptable level of the undesired stereoisomer [1].

HIV Protease Inhibitor Medicinal Chemistry

In structure-activity relationship (SAR) studies of HIV protease inhibitors or similar peptidomimetic targets, the reagent facilitates the rapid, one-step preparation of a library of (3S)-tetrahydrofuranyl carbamates from various amine building blocks. This method is validated by its central role in the medicinal chemistry synthesis of a clinically used HIV protease inhibitor, as reported in the peer-reviewed medicinal chemistry literature . This application scenario relies on the reagent's high functional specificity and enantiomeric fidelity.

Fosamprenavir and Intermediate Procurement

For Contract Research Organizations (CROs) or Contract Manufacturing Organizations (CMOs) tasked with synthesizing fosamprenavir calcium or its key intermediates, sourcing (2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate is a critical specification-driven procurement activity. The purchasing decision must be anchored on the vendor's Certificate of Analysis confirming an enantiomeric purity meeting the <0.2% R-isomer by HPLC benchmark, as this is the known lever to control the quality of the multi-step synthesis and the final purity of the drug substance [1].

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